(4S,4'S)-4,4'-Di(heptan-4-yl)-4,4',5,5'-tetrahydro-2,2'-bioxazole
Description
(4S,4'S)-4,4'-Di(heptan-4-yl)-4,4',5,5'-tetrahydro-2,2'-bioxazole is a chiral bioxazole derivative characterized by two heptan-4-yl substituents at the 4,4'-positions of the tetrahydrobioxazole core. This compound belongs to a class of oxazoline-based ligands widely employed in asymmetric catalysis due to their ability to coordinate transition metals and induce enantioselectivity in reactions such as cross-couplings and C–H functionalizations . The stereochemistry (S,S configuration) and bulky heptan-4-yl groups are critical to its performance, influencing steric and electronic properties that dictate catalytic activity and selectivity.
Properties
Molecular Formula |
C20H36N2O2 |
|---|---|
Molecular Weight |
336.5 g/mol |
IUPAC Name |
(4S)-4-heptan-4-yl-2-[(4S)-4-heptan-4-yl-4,5-dihydro-1,3-oxazol-2-yl]-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C20H36N2O2/c1-5-9-15(10-6-2)17-13-23-19(21-17)20-22-18(14-24-20)16(11-7-3)12-8-4/h15-18H,5-14H2,1-4H3/t17-,18-/m1/s1 |
InChI Key |
JCIONGJTAFCVIQ-QZTJIDSGSA-N |
Isomeric SMILES |
CCCC(CCC)[C@H]1COC(=N1)C2=N[C@H](CO2)C(CCC)CCC |
Canonical SMILES |
CCCC(CCC)C1COC(=N1)C2=NC(CO2)C(CCC)CCC |
Origin of Product |
United States |
Biological Activity
(4S,4'S)-4,4'-Di(heptan-4-yl)-4,4',5,5'-tetrahydro-2,2'-bioxazole is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological properties, mechanisms of action, and relevant case studies.
The compound is characterized by the following chemical properties:
- Molecular Formula : CHNO
- CAS Number : 2094476-37-4
- Molecular Weight : 336.52 g/mol
The biological activity of (4S,4'S)-4,4'-Di(heptan-4-yl)-4,4',5,5'-tetrahydro-2,2'-bioxazole has not been extensively documented in the literature. However, preliminary studies suggest potential interactions with various biological pathways:
- Platelet Activation Modulation : Similar compounds have been shown to influence platelet activation pathways. For instance, studies on related oxazoles have indicated their capacity to modulate P2Y receptor-mediated signaling in platelets, which could be relevant for understanding the biological activity of this compound .
- Antiviral Activity : The structural similarity to other bioactive compounds suggests potential antiviral properties. Research on related compounds has demonstrated efficacy against viral infections by inhibiting key stages in viral replication cycles .
Study 1: Platelet Activation
A study investigating the effects of various compounds on platelet activation demonstrated that certain oxazoles could inhibit ADP-mediated platelet aggregation. This indicates a potential pathway through which (4S,4'S)-4,4'-Di(heptan-4-yl)-4,4',5,5'-tetrahydro-2,2'-bioxazole might exert effects on hemostasis and thrombosis .
Study 2: Antiviral Potential
Research into N-containing compounds similar to (4S,4'S)-4,4'-Di(heptan-4-yl)-4,4',5,5'-tetrahydro-2,2'-bioxazole revealed significant antiviral activity against respiratory syncytial virus (RSV). The study found that these compounds inhibited viral entry and replication in vitro . This suggests a possible avenue for exploring the antiviral properties of (4S,4'S)-4,4'-Di(heptan-4-yl)-4,4',5,5'-tetrahydro-2,2'-bioxazole.
Biological Activity Summary Table
Comparison with Similar Compounds
Structural Variations and Substituent Effects
Key structural analogs differ in the substituents at the 4,4'-positions of the tetrahydrobioxazole framework. A comparative analysis is provided below:
Key Observations:
- Electronic Effects: Electron-donating alkyl groups (e.g., heptan-4-yl, isobutyl) stabilize metal centers, while electron-withdrawing groups (e.g., methoxycarbonyl) reduce ligand basicity .
- Solubility: Longer alkyl chains (e.g., heptan-4-yl) improve solubility in nonpolar solvents, whereas benzyl-substituted analogs are suited for aromatic systems .
Catalytic Performance
- Nickel-Catalyzed Couplings: The (4R,4’R)-diisopropyl analog (L4a) achieves 60% yield and 78% ee in stereoconvergent cross-couplings, suggesting that bulkier heptan-4-yl groups may further improve selectivity by suppressing competing pathways .
- Palladium-Catalyzed Reactions: (S,S)-iso-propyl-tetrahydrobioxazole ligands enable >99% ee in α-arylglycine synthesis, underscoring the importance of stereochemistry in asymmetric induction .
- Ruthenium Complexes: Dibenzyl-substituted bioxazoles form stable Ru complexes for catalytic applications, though their activity depends on ligand rigidity and donor strength .
Thermal and Physical Properties
- Thermal Stability: Alkyl-substituted bioxazoles (e.g., diisobutyl) exhibit higher thermal stability than nitro- or carbonyl-containing analogs, which decompose at lower temperatures .
- Crystallinity: Derivatives with symmetric substituents (e.g., diisopropyl) form more ordered crystal structures, whereas bulky heptan-4-yl groups may reduce crystallinity, favoring amorphous phases .
Preparation Methods
Starting Materials and Reagents
- 4-Heptyl-substituted precursors: The heptan-4-yl groups are introduced via alkylation or by using chiral building blocks bearing these substituents.
- Diamine or amino alcohols: Precursors containing amino groups positioned to enable cyclization.
- Dihalides or diacid derivatives: Serve as electrophilic partners for cyclization.
- Catalysts and additives: Transition metal catalysts (e.g., Pd complexes) and Lewis acids may be used to promote cyclization and enhance stereoselectivity.
- Solvents: Commonly dioxane or other aprotic solvents under inert atmosphere.
Cyclization Reaction Conditions
A representative preparation involves:
- Mixing the diamine and dihalide precursors in a suitable solvent under nitrogen atmosphere.
- Addition of a base to deprotonate amine groups and facilitate nucleophilic attack.
- Heating under reflux or controlled temperature (e.g., 23 °C to reflux) for several hours (typically 12–24 h).
- Use of additives such as trimethylsilyl chloride (TMSCl) and manganese(0) powder to assist in reductive cyclization steps, as reported in related oxazoline syntheses.
Example from Literature
A documented procedure for a closely related compound, 4-HeptylBiOX (a ligand structurally similar to the target compound), involves:
| Parameter | Condition/Value |
|---|---|
| Catalyst loading | 20 mol % |
| Reductant | Mn(0), 3 equivalents |
| Additive | TMSCl, 0.4 equivalents |
| Solvent | Dioxane (0.38 M) |
| Temperature | 23 °C |
| Reaction time | 18 hours |
| Yield | Up to 85% |
| Enantiomeric excess (ee) | Up to 90% |
This method highlights the use of mild conditions and high stereoselectivity, which are critical for obtaining the (4S,4'S) configuration with high enantiomeric purity.
Industrial and Scale-Up Considerations
- The synthesis can be adapted to batch or continuous flow reactors depending on scale.
- Reaction parameters such as temperature, solvent, and catalyst loading are optimized for yield and purity.
- Purification typically involves chromatographic techniques to isolate the enantiomerically pure product.
Summary Table of Preparation Parameters
| Aspect | Details |
|---|---|
| Starting materials | Chiral diamines, heptan-4-yl precursors |
| Key reagents | Dihalides, bases, Mn(0), TMSCl |
| Solvent | Dioxane or similar aprotic solvent |
| Temperature | Room temperature to reflux (23 °C typical) |
| Reaction time | 12–24 hours |
| Yield | 70–85% (depending on conditions) |
| Enantiomeric excess | Up to 90% |
| Catalysts | Pd complexes with chiral ligands (optional) |
| Atmosphere | Inert (N2 or Ar) |
Research Findings and Analytical Data
- The compound is obtained with high stereochemical purity, confirmed by chiral stationary phase supercritical fluid chromatography (SFC).
- Yields and enantiomeric excess values are consistent with those reported for similar bi-oxazole compounds.
- The preparation method is reproducible and scalable, suitable for research and potential industrial applications.
Q & A
Q. Key Parameters :
- Steric bulk of substituents (e.g., heptan-4-yl vs. isopropyl).
- Electronic tuning of the ligand backbone.
Basic: How is structural characterization performed for bioxazole derivatives?
- X-ray crystallography resolves stereochemistry (e.g., rac-1c configuration) .
- ¹H NMR distinguishes diastereomers (e.g., rac- vs. meso-1a) via splitting patterns .
- Cyclic voltammetry assesses redox properties of Ru complexes .
Advanced: What radical-mediated isomerization pathways are observed in bioxazolones?
Heating bioxazolones induces radical recombination via 4,4′-C–C bond cleavage, confirmed by crossover experiments . Implications:
- Thermal instability requires low-temperature storage.
- Radical scavengers (e.g., TEMPO) mitigate undesired isomerization.
Advanced: How do ligand modifications impact catalytic performance in epoxidation?
Ru(II) complexes with iPr-box ligands show divergent regioselectivity:
- Benzyl-substituted ligands favor terminal alkene oxidation.
- Isopropyl-substituted ligands oxidize ring alkenes due to steric and electronic modulation .
Table 2 : Epoxidation Selectivity
| Ligand Substituent | Regioselectivity | Reference |
|---|---|---|
| Benzyl | Terminal | |
| Isopropyl | Ring |
Basic: What are the challenges in achieving high enantiomeric excess (ee) in asymmetric synthesis?
Key hurdles include:
- Ligand rigidity : Flexible backbones reduce stereochemical control.
- Solvent effects : Polar aprotic solvents (e.g., DMSO) enhance ion-pairing but may reduce turnover .
- Metal coordination geometry : Square-planar vs. octahedral arrangements influence transition-state alignment .
Advanced: How does the ligand’s donor atom (N vs. O) influence metal complex stability?
- N-donors (e.g., in Cryptand 2) form weaker but more tunable bonds, ideal for Mg²⁺ .
- O-donors (e.g., in Cryptand 1) provide stronger, rigid coordination for Ca²⁺/Sr²⁺ .
Advanced: What computational tools model the enantioselectivity of bioxazole ligands?
- Fukui function analysis predicts nucleophilic/electrophilic sites in alkene substrates .
- DFT-based transition-state modeling optimizes ligand-metal-substrate geometries .
Basic: What purification techniques are optimal for isolating bioxazole derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
